Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and an azaspirodecane core. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable azaspirodecane precursor with tert-butyl cyanoformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new chemical entities.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases.
Mechanism of Action
The mechanism of action of tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the spirocyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Comparison: Tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The spirocyclic structure is a common feature among these compounds, contributing to their stability and unique properties. the specific functional groups attached to the spirocyclic core differentiate their reactivity and applications .
Properties
Molecular Formula |
C15H24N2O2 |
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Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 8-cyano-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-4-7-15(17)8-5-12(11-16)6-9-15/h12H,4-10H2,1-3H3 |
InChI Key |
JVENRMFDIDGNBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCC(CC2)C#N |
Origin of Product |
United States |
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